molecular formula C19H21N5O2S2 B11459364 2-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-pyridin-2-ylacetamide

2-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-pyridin-2-ylacetamide

Cat. No.: B11459364
M. Wt: 415.5 g/mol
InChI Key: NJOIAKDAJJWQES-UHFFFAOYSA-N
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Description

2-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-pyridin-2-ylacetamide is a complex organic compound with a unique structure that includes multiple heteroatoms and fused ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-pyridin-2-ylacetamide typically involves multi-step organic synthesis. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the amino, oxa, and thia groups. The final step involves the attachment of the pyridin-2-ylacetamide moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or reagents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization, distillation, or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-pyridin-2-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur and nitrogen atoms in the compound can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced, particularly at the nitrogen and sulfur sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or thiols. Substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially different properties.

Scientific Research Applications

2-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-pyridin-2-ylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-pyridin-2-ylacetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The pathways involved may include modulation of signal transduction or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-amino-12-propyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)thio]acetic acid ethyl ester
  • 2-[4a,8-Dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]propan-2-ol

Uniqueness

What sets 2-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-pyridin-2-ylacetamide apart is its unique combination of functional groups and ring systems, which confer specific chemical properties and potential biological activities not found in similar compounds.

Properties

Molecular Formula

C19H21N5O2S2

Molecular Weight

415.5 g/mol

IUPAC Name

2-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C19H21N5O2S2/c1-10(2)12-7-11-13(8-26-12)28-18-16(11)17(20)23-19(24-18)27-9-15(25)22-14-5-3-4-6-21-14/h3-6,10,12H,7-9H2,1-2H3,(H2,20,23,24)(H,21,22,25)

InChI Key

NJOIAKDAJJWQES-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC2=C(CO1)SC3=NC(=NC(=C23)N)SCC(=O)NC4=CC=CC=N4

Origin of Product

United States

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